β2-Adrenergic Agonism vs. 2C-H
In a functional assay measuring cAMP accumulation in HEK 293 cells expressing human β2-adrenergic receptor, 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol exhibited potent agonist activity with an EC50 of 17 nM [1]. This tertiary alcohol-substituted analog demonstrates a shift in receptor selectivity relative to its unsubstituted 2,5-dimethoxyphenethylamine counterpart (2C-H), which is predominantly characterized as a 5-HT2A/2C serotonergic receptor ligand with negligible reported β2-adrenergic activity [2]. The structural modification from a primary amine to a sterically hindered tertiary alcohol at the benzylic position appears to redirect target engagement from serotonergic to adrenergic receptor subtypes, a phenomenon consistent with established structure-activity relationships wherein side chain modifications profoundly alter GPCR subtype selectivity profiles [3].
| Evidence Dimension | Agonist activity at human β2-adrenergic receptor (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 17 nM |
| Comparator Or Baseline | 2C-H (2,5-dimethoxyphenethylamine): no reported β2-adrenergic activity; predominant 5-HT2A/2C binding |
| Quantified Difference | Receptor selectivity shift from serotonergic to β2-adrenergic target engagement |
| Conditions | HEK 293 cells expressing human β2-adrenergic receptor; cAMP accumulation measured via protein kinase binding assay |
Why This Matters
This receptor selectivity shift enables experimental paradigms distinct from standard serotonergic phenethylamine tools, providing a scaffold for β2-adrenergic target validation and potential biased agonism investigations.
- [1] BindingDB. BDBM50348427 (CHEMBL1800960) Affinity Data: EC50 17 nM at human beta2 adrenergic receptor expressed in HEK 293 cells. US9492405, 49. View Source
- [2] Eshleman AJ, et al. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochem Pharmacol. 2018;158:27-34. View Source
- [3] Rickli A, et al. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546-553. View Source
